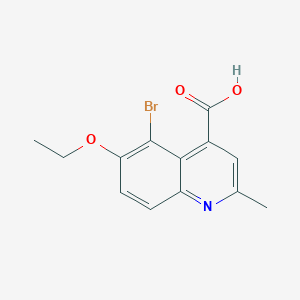
5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-methylquinoline followed by ethoxylation and carboxylation under controlled conditions .
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically use reagents like sodium azide or amines under mild conditions.
Oxidation Reactions: Employ oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield azido or amino derivatives, while oxidation reactions can produce quinoline N-oxides .
Scientific Research Applications
5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but its quinoline core structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
Comparison: Compared to these similar compounds, 5-Bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid is unique due to its carboxylic acid functional group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .
Properties
CAS No. |
89267-28-7 |
|---|---|
Molecular Formula |
C13H12BrNO3 |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
5-bromo-6-ethoxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-10-5-4-9-11(12(10)14)8(13(16)17)6-7(2)15-9/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
XJGIQWOKTKEDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C(N=C2C=C1)C)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


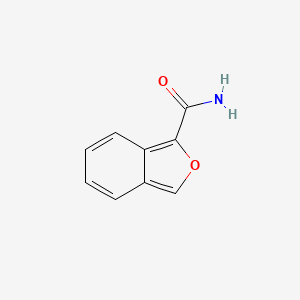
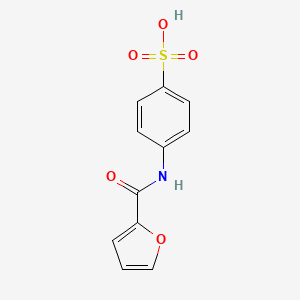

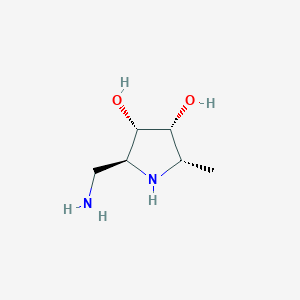
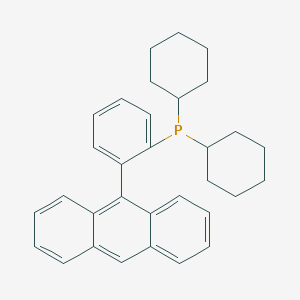
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
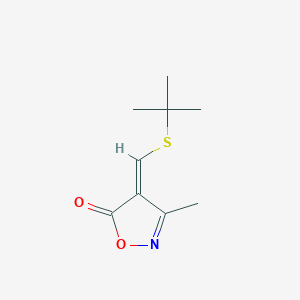
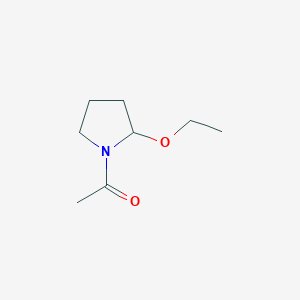
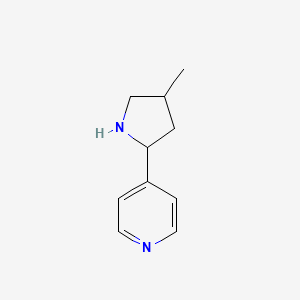
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
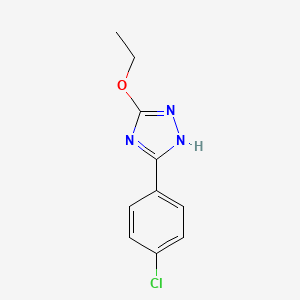
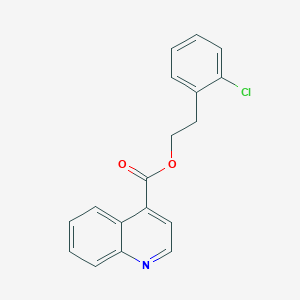
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
